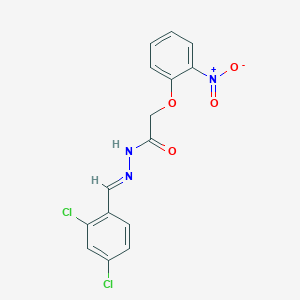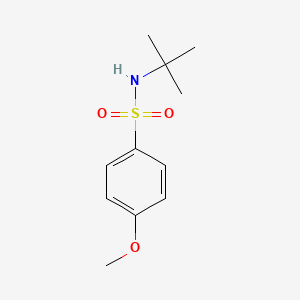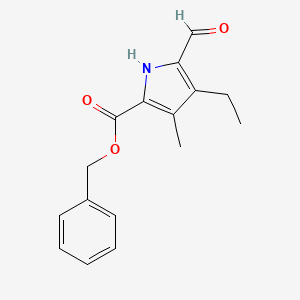![molecular formula C17H24N2O3S B5505089 N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)
N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide" is a chemical compound that has been synthesized and analyzed for its various properties in organic chemistry. This compound features morpholine and cyclohepta[b]thienyl groups, and its study provides insights into the synthesis and characteristics of similar complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide" often involves cross-recyclization reactions. For instance, Dyachenko and Dyachenko (2008) discussed the synthesis of related compounds by cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with morpholine derivatives (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through X-ray crystallography. The study by Dyachenko and Dyachenko (2008) provides an example of such structural determination using X-ray analysis (Dyachenko & Dyachenko, 2008).
Chemical Reactions and Properties
The chemical reactions of such compounds often involve interactions with various reagents to form new derivatives. Goudie et al. (1983) reported the synthesis of a related compound via regiospecific alkylation and subsequent reactions (Goudie, Rosenberg, & Ward, 1983).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds. Unfortunately, specific data for "N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide" is not available in the sourced literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound’s molecular structure. Studies like those by Dyachenko and Dyachenko (2008) provide insight into the reactivity of similar compounds through their synthesis and structural analysis (Dyachenko & Dyachenko, 2008).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including morpholine derivatives, displaying significant anticonvulsant activity across preclinical seizure models. These compounds, which incorporate chemical fragments of well-known antiepileptic drugs, showed a broad spectrum of activity, notably compound 11 demonstrating high protection without impairing motor coordination, suggesting a potential for developing new anticonvulsant therapies (Kamiński et al., 2015).
Neurokinin-1 Receptor Antagonism
Research by Harrison et al. (2001) described the development of a water-soluble neurokinin-1 receptor antagonist, demonstrating high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This indicates the utility of morpholine derivatives in addressing conditions related to NK1 receptor activity, such as depression and vomiting (Harrison et al., 2001).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibition
Kauffman et al. (2000) explored the synthesis of beta-amino alcohol derived from morpholine, leading to the development of an efficient route to DPC 963, a second-generation NNRTI drug candidate. This showcases the role of morpholine derivatives in the synthesis of compounds with potential applications in HIV treatment (Kauffman et al., 2000).
Propiedades
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-14(20)18-16-15(17(21)19-8-10-22-11-9-19)12-6-4-3-5-7-13(12)23-16/h2-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJGSXNEBTJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)


![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)


![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)
